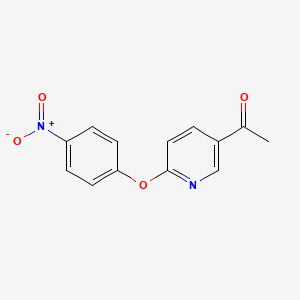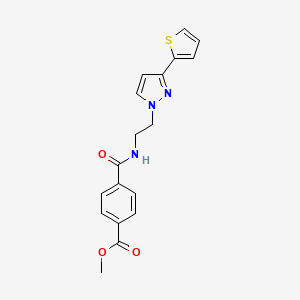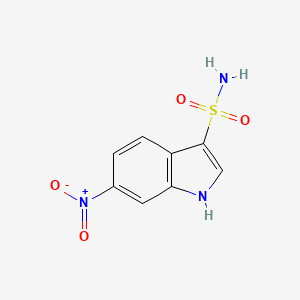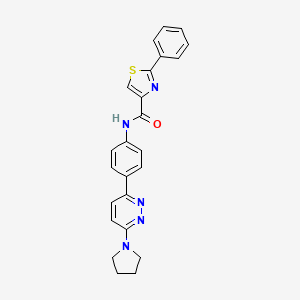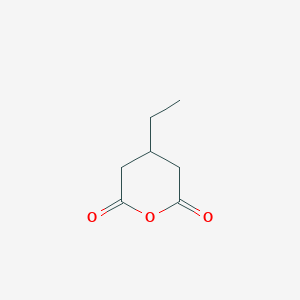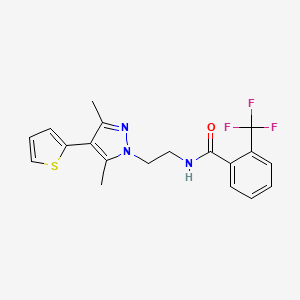![molecular formula C12H18O4 B2406320 1-[(Tert-butoxy)carbonyl]cyclohex-3-ene-1-carboxylic acid CAS No. 1909306-23-5](/img/structure/B2406320.png)
1-[(Tert-butoxy)carbonyl]cyclohex-3-ene-1-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[(Tert-butoxy)carbonyl]cyclohex-3-ene-1-carboxylic acid is a chemical compound with the molecular formula C12H18O4 and a molecular weight of 226.27 g/mol . This compound is characterized by the presence of a tert-butoxycarbonyl group attached to a cyclohexene ring, which also bears a carboxylic acid functional group. It is commonly used in various fields, including medical, environmental, and industrial research.
Preparation Methods
The synthesis of 1-[(Tert-butoxy)carbonyl]cyclohex-3-ene-1-carboxylic acid typically involves the reaction of cyclohexene with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the tert-butyl chloroformate. The product is then purified by recrystallization or column chromatography .
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
1-[(Tert-butoxy)carbonyl]cyclohex-3-ene-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The tert-butoxycarbonyl group can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents for these reactions include alkyl halides and nucleophiles such as amines or thiols.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with potassium permanganate typically yields carboxylic acids, while reduction with lithium aluminum hydride produces alcohols.
Scientific Research Applications
1-[(Tert-butoxy)carbonyl]cyclohex-3-ene-1-carboxylic acid has a wide range of scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of complex molecules and pharmaceuticals.
Biology: The compound is employed in the study of enzyme mechanisms and as a substrate in biochemical assays.
Medicine: It serves as an intermediate in the synthesis of drugs and therapeutic agents.
Industry: The compound is utilized in the production of polymers, coatings, and other industrial materials.
Mechanism of Action
The mechanism of action of 1-[(Tert-butoxy)carbonyl]cyclohex-3-ene-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The tert-butoxycarbonyl group can act as a protecting group for amines, preventing unwanted reactions during synthetic processes. The cyclohexene ring and carboxylic acid functional group can participate in various chemical reactions, contributing to the compound’s versatility in synthesis .
Comparison with Similar Compounds
1-[(Tert-butoxy)carbonyl]cyclohex-3-ene-1-carboxylic acid can be compared with other similar compounds, such as:
Cyclohexene-1-carboxylic acid: Lacks the tert-butoxycarbonyl group, making it less versatile in synthetic applications.
Tert-butoxycarbonyl-protected amino acids: These compounds have similar protecting groups but differ in their core structures and applications.
Cyclohexane-1-carboxylic acid: The saturated analog of the compound, which has different reactivity and applications.
The uniqueness of this compound lies in its combination of a cyclohexene ring with a tert-butoxycarbonyl group and a carboxylic acid functional group, providing a versatile platform for various chemical transformations .
Properties
IUPAC Name |
1-[(2-methylpropan-2-yl)oxycarbonyl]cyclohex-3-ene-1-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18O4/c1-11(2,3)16-10(15)12(9(13)14)7-5-4-6-8-12/h4-5H,6-8H2,1-3H3,(H,13,14) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLHYEHGTPDNOOH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C1(CCC=CC1)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.27 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![(2,6-Dichlorophenyl)(4-{[3-(trifluoromethyl)phenyl]sulfonyl}piperazino)methanone](/img/structure/B2406238.png)
![N-[3-(2,3-dihydro-1,4-benzodioxin-6-ylamino)quinoxalin-2-yl]-3-methylbenzenesulfonamide](/img/structure/B2406239.png)
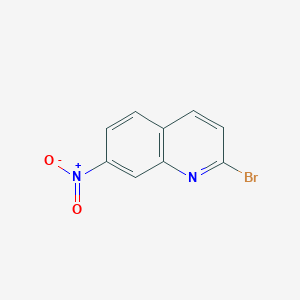
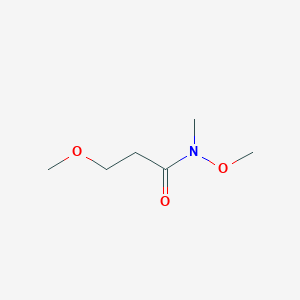
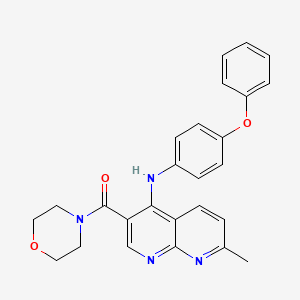
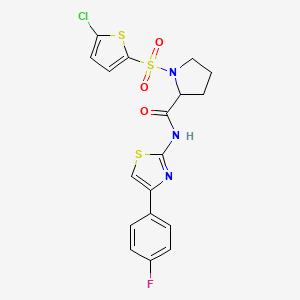
![(2-{[(2-Methoxyphenyl)carbamoyl]methyl}-1,3-thiazol-4-yl)methyl 3,6-dichloropyridine-2-carboxylate](/img/structure/B2406248.png)
![Ethyl 4-methylbicyclo[2.2.1]heptane-1-carboxylate](/img/structure/B2406251.png)
